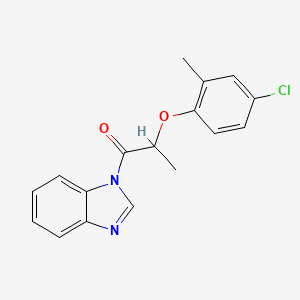
3-methyl-1-(4-nitrophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-1-(4-nitrophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate” is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by its unique structure, which includes a nitrophenyl group, a quinolinyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-1-(4-nitrophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitrophenyl group: This step may involve nitration of an aromatic ring followed by coupling with the pyrazole intermediate.
Formation of the quinolinyl group: This can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Carboxylic acids, nitroso derivatives.
Reduction products: Amines, hydroxylamines.
Substitution products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry.
Materials Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Polymer Additives: Potential additive in polymer formulations to enhance properties.
Mechanism of Action
The mechanism of action of “3-methyl-1-(4-nitrophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate” involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, the nitrophenyl group may interact with enzyme active sites, while the quinolinyl group may intercalate with DNA.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(4-aminophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate
- 3-methyl-1-(4-chlorophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate
Uniqueness
- Nitrophenyl Group : The presence of the nitrophenyl group distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.
- Quinolinyl Group : The quinolinyl group contributes to its unique electronic properties and potential applications in materials science.
Properties
Molecular Formula |
C19H13N4O4- |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]quinolin-4-olate |
InChI |
InChI=1S/C19H14N4O4/c1-11-18(16-10-17(24)14-4-2-3-5-15(14)20-16)19(25)22(21-11)12-6-8-13(9-7-12)23(26)27/h2-10,21H,1H3,(H,20,24)/p-1 |
InChI Key |
MASYXSBFBHZMSL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B10863910.png)
![dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate](/img/structure/B10863918.png)
![3-(2-chlorophenyl)-2-{[(1,1-dioxidotetrahydrothiophen-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B10863919.png)


![2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10863943.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazin-1-yl}acetamide](/img/structure/B10863958.png)
![N-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10863961.png)
![12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10863963.png)
![N-[1-(propan-2-yl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B10863965.png)
![8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863975.png)
![2-(4-chlorophenoxy)-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B10863982.png)
![2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine](/img/structure/B10863988.png)
